

Technical Guide: Fmoc-His(Bzl)-OH for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: **Fmoc-His(Bzl)-OH**

Cat. No.: **B1339981**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-His(Bzl)-OH** (CAS Number: 84030-19-3), a crucial building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and a comprehensive experimental protocol for its use in the synthesis of complex peptides.

Introduction to Fmoc-His(Bzl)-OH

$\text{Na-Fmoc-N(im)-benzyl-L-histidine}$, commonly abbreviated as **Fmoc-His(Bzl)-OH**, is a derivative of the amino acid L-histidine. It is specifically designed for use in Fmoc-based solid-phase peptide synthesis, a cornerstone technique in drug discovery and protein engineering.^[1] ^[2] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α -amino function provides a base-labile handle for iterative peptide chain elongation.^[1] The benzyl (Bzl) group protects the imidazole side chain of histidine, preventing undesirable side reactions during synthesis.^[3] This dual-protection strategy allows for the precise and efficient incorporation of histidine residues into peptide sequences.^{[1][2]}

Physicochemical Properties

Fmoc-His(Bzl)-OH is a white to off-white crystalline powder.^[4] Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	References
CAS Number	84030-19-3	[1] [5] [6]
Molecular Formula	C ₂₈ H ₂₅ N ₃ O ₄	[1] [5]
Molecular Weight	467.52 g/mol	[5] [6]
Purity	≥98.0% (HPLC)	[5] [6]
Melting Point	169 - 180 °C	[1]
Optical Rotation	[α]D +118±3°, c=1% in chloroform	[5] [6]
Storage Temperature	2-8°C	[5] [6]
Appearance	White powder	[1]

Applications in Research and Drug Development

The unique structural features of **Fmoc-His(Bzl)-OH** make it an indispensable tool in several areas of scientific research:

- Peptide Synthesis: It is a fundamental component for the synthesis of peptides and proteins using automated and manual solid-phase techniques.[\[1\]](#)
- Drug Development: **Fmoc-His(Bzl)-OH** is instrumental in the creation of peptide-based therapeutics, where the incorporation of histidine can be critical for biological activity and stability.[\[1\]](#)[\[2\]](#)
- Protein Engineering: Researchers utilize this compound to introduce histidine residues at specific positions in proteins to study structure-function relationships, enzyme mechanisms, and protein-protein interactions.[\[1\]](#)
- Bioconjugation: The synthesized peptides containing histidine can be used in bioconjugation processes to attach them to other molecules like drugs, imaging agents, or nanoparticles.[\[1\]](#)

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of a **Fmoc-His(Bzl)-OH** residue into a peptide chain using manual Fmoc-SPPS.

Materials and Reagents

- **Fmoc-His(Bzl)-OH**
- SPPS-grade resin (e.g., Rink Amide, Wang)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
- Cold diethyl ether
- SPPS reaction vessel

Step-by-Step Procedure

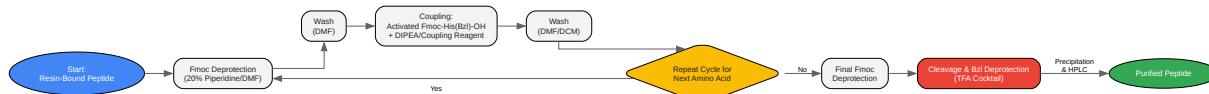
- Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes.
 - Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

- Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
- Coupling of **Fmoc-His(Bzl)-OH**:
 - In a separate vial, pre-activate **Fmoc-His(Bzl)-OH** (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for a few minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored for completion using a Kaiser test.
 - After complete coupling, wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
- Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
- Cleavage and Side-Chain Deprotection:
 - Wash the peptide-resin with DCM and dry it thoroughly.
 - Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water in a 95:2.5:2.5 ratio) for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the benzyl protecting group from the histidine side chain, along with other acid-labile side-chain protecting groups.
- Peptide Precipitation and Purification:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Logic SPPS Workflow for Fmoc-His(Bzl)-OH Incorporation

The following diagram illustrates the cyclical process of solid-phase peptide synthesis for the incorporation of a **Fmoc-His(Bzl)-OH** residue.



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Caption: Workflow for incorporating **Fmoc-His(Bzl)-OH** in SPPS.

Orthogonal Protection Strategy in Fmoc-SPPS

The success of Fmoc-SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions. This allows for the selective deprotection of the α -amino group for chain elongation without affecting the side-chain protecting groups.

Caption: Orthogonal protection logic in Fmoc-SPPS.

Analysis and Purification

Post-synthesis, the crude peptide requires purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage process.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for peptide purification. The separation is based on the hydrophobicity of the peptide.

Parameter	Typical Condition
Column	C18 stationary phase
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% Acetonitrile with 0.1% TFA
Gradient	Linear gradient of increasing Mobile Phase B
Detection	UV absorbance at 210-220 nm

Fractions are collected and analyzed for purity, and those meeting the desired specification are pooled and lyophilized to obtain the final peptide as a fluffy white powder.

Mass Spectrometry

The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass of the target sequence.

Safety and Handling

Fmoc-His(Bzl)-OH should be handled in a well-ventilated area, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.^[5] Refer to the Safety Data Sheet (SDS) for complete safety and handling information. The reagents used in SPPS, particularly TFA and piperidine, are corrosive and toxic and must be handled with extreme care in a fume hood.

This guide provides a comprehensive overview and a solid foundation for the successful application of **Fmoc-His(Bzl)-OH** in peptide synthesis. For specific applications, further

optimization of the described protocols may be necessary.

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